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Compound of Interest

Compound Name: NPD926

Cat. No.: B1680004

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound NPD926 is not found in the public research literature. However,
extensive research exists for a compound with a similar designation, IPI-926, also known as
Saridegib. This document summarizes the early research findings for IPI1-926, assuming it is
the intended subject of inquiry.

Executive Summary

Saridegib (IP1-926) is a semi-synthetic derivative of the natural plant alkaloid cyclopamine,
developed as a potent, orally bioavailable antagonist of the Hedgehog (Hh) signaling pathway.
[1][2] Early research demonstrated its ability to selectively inhibit the Smoothened (Smo)
receptor, a critical component of the Hh pathway, leading to promising antitumor activity in
preclinical models of Hh-dependent cancers such as medulloblastoma and pancreatic cancer.
[1][3][4] Phase I clinical trials established a manageable safety profile and recommended
Phase Il dose.[3] However, subsequent Phase Il studies in chondrosarcoma, myelofibrosis,
and pancreatic cancer were discontinued due to lack of efficacy or detrimental effects.[5][6]
This guide provides a detailed overview of the core preclinical and early clinical research on
Saridegib.

Core Mechanism of Action: Hedgehog Pathway
Inhibition
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The Hedgehog signaling pathway is a crucial regulator of embryonic development and is
aberrantly activated in several human cancers, where it can promote cancer cell proliferation,
survival, and the maintenance of cancer stem cells.[3][7] Saridegib exerts its therapeutic effect
by inhibiting this pathway.

The canonical Hh pathway is initiated when a Hedgehog ligand (e.g., Sonic Hedgehog, Shh)
binds to the transmembrane receptor Patched (PTCH).[4] This binding relieves PTCH's
inhibition of the G protein-coupled receptor, Smoothened (Smo).[4] The activation of Smo leads
to a signaling cascade that culminates in the activation of the GLI family of transcription factors
(GLI1, GLI2, GLI3), which then translocate to the nucleus and induce the expression of Hh
target genes that drive cell growth and proliferation.[3][4]

Saridegib is a potent and specific inhibitor of Smoothened.[7][8] By binding to Smo, Saridegib
prevents its activation, thereby blocking the downstream signaling cascade and inhibiting the
expression of GLI-mediated target genes.[3]
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Caption: Simplified Hedgehog Signaling Pathway and the inhibitory action of Saridegib (IPI-
926).

Preclinical Research Findings

Saridegib demonstrated potent activity in various preclinical cancer models.

In Vitro Potency

Saridegib showed high affinity and potent inhibition of the Smo receptor in cell-based assays.

[3]

Parameter Value Reference

Smoothened Receptor Binding
IC50

1.4 nmol/L [3]

Cell-based Hh Pathway

o 5-7 nmol/L [3]
Inhibition EC50

In Vivo Efficacy

In an aggressive, genetically engineered mouse model of Hh-driven medulloblastoma, oral
administration of Saridegib led to significant tumor reduction and a fivefold increase in lifespan
compared to vehicle-treated mice.[4][9][10]

In genetically engineered mouse models of pancreatic cancer, which are characterized by a
dense, fibrous stroma, Saridegib was shown to deplete this tumor-associated stroma.[7][11]
This stromal depletion was hypothesized to increase the delivery and efficacy of co-
administered chemotherapy agents like gemcitabine.[1][7]

Clinical Research Findings

Saridegib progressed into Phase | and Phase Il clinical trials for various solid and hematologic

malignancies.

Phase | Study in Solid Tumors
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A first-in-human, dose-escalation study was conducted in patients with advanced solid tumors.

[3]

Parameter Finding Reference
Maximum Tolerated Dose 200 mg (2 of 6 patients 3]
(MTD) experienced DLTS)
Recommended Phase Il Dose 160 daily (QD) 3]
mg once dai
(RP2D) g Y
o Tmax: 2-8 hours; t1/2: 20-40
Pharmacokinetics (at RP2D) [3]
hours
Reversible elevations in
Common Adverse Events AST/ALT, fatigue, nausea, [3]
alopecia, muscle spasms
Objective responses observed
in 8 of 28 Hedgehog pathway
Preliminary Efficacy inhibitor-naive patients with [3]

basal cell carcinoma (BCC) at

doses 2130 mg

Phase Ib/ll Studies in Pancreatic Cancer

» Combination with Gemcitabine: A Phase Ib study showed that Saridegib plus gemcitabine
was generally well-tolerated, with a 31% partial response rate observed.[12] However, the
subsequent Phase Il trial was initiated but later developments in other trials impacted its
continuation.[6][13]

o Combination with FOLFIRINOX: A Phase Ib study demonstrated that the addition of
Saridegib to FOLFIRINOX was feasible with an objective response rate of 67%.[6][7] Despite
these promising early results, the study was closed early following detrimental effects
observed in a separate Phase Il trial of Saridegib combined with gemcitabine.[6][7]

Phase Il Study in Myelofibrosis

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3694426/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3694426/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3694426/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3694426/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3694426/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3694426/
https://ascopubs.org/doi/10.1200/jco.2012.30.4_suppl.213
https://escholarship.org/content/qt3681628q/qt3681628q_noSplash_57fa0078b5dbbbe52cea0de4bd6ae13a.pdf
https://clpmag.com/disease-states/cancer/phase-2-trial-of-ipi-926-in-pancreatic-cancer-treatment-initiated/
https://escholarship.org/content/qt3681628q/qt3681628q_noSplash_57fa0078b5dbbbe52cea0de4bd6ae13a.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5908466/
https://escholarship.org/content/qt3681628q/qt3681628q_noSplash_57fa0078b5dbbbe52cea0de4bd6ae13a.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5908466/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

A Phase Il study evaluated Saridegib in patients with myelofibrosis, based on preclinical data
suggesting a role for the Hh pathway in fibrosis.[11] The study was discontinued as the level of
clinical activity did not meet the pre-specified criteria for expansion.[5][14] While slight
reductions in spleen size were noted in some patients, symptoms did not consistently improve.
[11]

Phase Il Study in Chondrosarcoma

A randomized, placebo-controlled Phase Il trial in patients with metastatic or locally advanced
chondrosarcoma was stopped prematurely.[5] A futility analysis concluded that treatment with
Saridegib was similar to placebo and the trial would not meet its primary endpoint of
progression-free survival.[5]

Experimental Protocols
Preclinical Medulloblastoma Efficacy Study Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of Saridegib in a
preclinical medulloblastoma model, as inferred from published studies.[4]
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Caption: Generalized workflow for in vivo testing of Saridegib in a mouse medulloblastoma
model.

Phase | Clinical Trial Protocol

The first-in-human study of Saridegib followed a standard 3+3 dose-escalation design.[3]
o Patient Population: Patients with solid tumors refractory to standard therapy.[3]

o Treatment Administration: Saridegib administered orally once daily in 28-day cycles.[3] A
single dose was given 7 days prior to the first cycle to evaluate single-dose
pharmacokinetics.[3]
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e Dose Escalation: An accelerated titration schedule was used for initial cohorts, followed by a
standard 3+3 design.[3]

e Primary Objectives: To determine the maximum tolerated dose (MTD), safety, and
pharmacokinetic profile.[3]

e Secondary Objectives: To assess antitumor activity and pharmacodynamic effects (e.g., Glil
levels in skin biopsies).[3]

Conclusion

Saridegib (IP1-926) was a potent, orally active inhibitor of the Hedgehog signaling pathway with
a well-defined mechanism of action. Early preclinical data showed significant promise,
particularly in Hh-driven cancers and in models of pancreatic cancer where it could modulate
the tumor stroma. While Phase | studies established a tolerable safety profile and
demonstrated clinical activity in basal cell carcinoma, subsequent Phase Il trials in other
indications were disappointing, ultimately leading to the discontinuation of its clinical
development.[5] The story of Saridegib underscores the complexities of translating preclinical
efficacy, particularly stromal modulation, into clinical benefit and highlights the challenges of
targeting the Hedgehog pathway in broader cancer populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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